molecular formula C8H5ClF4 B6157686 1-(chloromethyl)-2-fluoro-3-(trifluoromethyl)benzene CAS No. 1214366-56-9

1-(chloromethyl)-2-fluoro-3-(trifluoromethyl)benzene

Cat. No. B6157686
CAS RN: 1214366-56-9
M. Wt: 212.6
InChI Key:
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Description

1-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)benzene, or CF3CClCH2F, is a compound of the organofluorine family. It is a colorless liquid with a boiling point of 92.7°C and a melting point of -67.7°C. It is a versatile organic compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

CF3CClCH2F is an organofluorine compound and is capable of forming strong bonds with other molecules. It is able to interact with other molecules through hydrogen bonding, electrostatic interactions, and π-π interactions. These interactions allow it to be used as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
CF3CClCH2F has been shown to have a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. It has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

The use of CF3CClCH2F in laboratory experiments offers a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is a versatile reagent, capable of participating in a variety of organic reactions.
However, there are also some limitations to its use. It is volatile and flammable, and it is also sensitive to light and air. Additionally, it is difficult to purify and can be difficult to handle.

Future Directions

There are a number of potential future directions for the use of CF3CClCH2F. It could be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fluorinated polymers. Additionally, it could be used in the synthesis of novel materials with a range of applications in electronics and materials science. It could also be used in the development of new drugs, as it has been shown to have a range of biochemical and physiological effects. Finally, it could be used in the development of new catalysts, as it is capable of forming strong bonds with other molecules and participating in a variety of organic reactions.

Synthesis Methods

CF3CClCH2F can be synthesized by a variety of methods. One of the most common methods is the reaction of 1,2-dichloro-3-fluorobenzene with sodium trifluoromethanesulfinate in an aqueous medium. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is then purified by distillation.

Scientific Research Applications

CF3CClCH2F has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fluorinated polymers. It is also used as a reactant in the synthesis of fluorinated polymers, which have a wide range of applications in the fields of materials science and electronics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(chloromethyl)-2-fluoro-3-(trifluoromethyl)benzene involves the introduction of a chloromethyl group and a trifluoromethyl group onto a benzene ring that already contains a fluorine atom.", "Starting Materials": [ "Fluorobenzene", "Chloromethyl chloroformate", "Trifluoromethyl iodide", "Potassium carbonate", "Dimethylformamide", "Toluene" ], "Reaction": [ "The first step involves the reaction of fluorobenzene with chloromethyl chloroformate in the presence of potassium carbonate and dimethylformamide to form 1-(chloromethyl)fluorobenzene.", "Next, 1-(chloromethyl)fluorobenzene is reacted with trifluoromethyl iodide in the presence of a palladium catalyst and a base such as potassium carbonate in toluene to form 1-(chloromethyl)-2-fluoro-3-(trifluoromethyl)benzene." ] }

CAS RN

1214366-56-9

Molecular Formula

C8H5ClF4

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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